molecular formula C15H22O4 B12323588 1,4-dihydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e][2]benzofuran-3-one

1,4-dihydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e][2]benzofuran-3-one

Cat. No.: B12323588
M. Wt: 266.33 g/mol
InChI Key: FFDNVMGPKVVVOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fuegin is an organic compound with the chemical formula C15H22O4. It is a colorless liquid with a special fragrance and is soluble in water and common organic solvents. Fuegin is often used as a solvent and intermediate in chemical laboratories. It can be used as a medium for dissolving, reacting, and purifying organic compounds. Additionally, Fuegin is utilized in the preparation of synthetic fragrances and pharmaceuticals .

Preparation Methods

Fuegin can be synthesized through the esterification reaction of acetaldehyde and acetic acid. In this process, acetaldehyde reacts with acetic acid in the presence of a catalyst to produce Fuegin and water . This method is commonly used in laboratories due to its simplicity and efficiency. Industrial production methods may involve similar esterification reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Fuegin undergoes various types of chemical reactions, including:

    Oxidation: Fuegin can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction of Fuegin can lead to the formation of alcohols or other reduced derivatives.

    Substitution: Fuegin can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Fuegin has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which Fuegin exerts its effects involves its interaction with molecular targets and pathways. Fuegin can act as a solvent, facilitating the dissolution and reaction of other compounds. It can also participate in chemical reactions, forming intermediates and products that influence various biochemical and industrial processes. The specific molecular targets and pathways depend on the context in which Fuegin is used .

Comparison with Similar Compounds

Fuegin can be compared with other similar compounds, such as:

    Polygonal acid: Similar in structure but differs in functional groups and reactivity.

    Isopolygonal acid: An isomer of polygonal acid with distinct chemical properties.

    Epifuegin: An isomer of Fuegin with different stereochemistry and biological activity.

    Drimanial: A related compound with unique structural features and applications.

Fuegin’s uniqueness lies in its specific chemical structure, solubility, and reactivity, making it a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

1,4-dihydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e][2]benzofuran-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O4/c1-14(2)5-4-6-15(3)9(14)7-8(16)10-11(15)13(18)19-12(10)17/h8-9,13,16,18H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDNVMGPKVVVOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CC(C3=C2C(OC3=O)O)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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